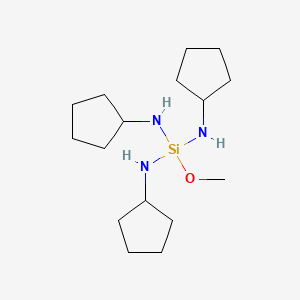
N,N',N''-Tricyclopentyl-1-methoxysilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine: is a unique organosilicon compound characterized by its three cyclopentyl groups and a methoxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine typically involves the reaction of cyclopentylamine with a silicon-containing precursor. One common method is the reaction of cyclopentylamine with methoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. It may have applications in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and adhesives. Its ability to enhance the properties of these materials makes it valuable in various applications.
Mechanism of Action
The mechanism of action of N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine involves its interaction with molecular targets through its silicon atom and attached functional groups. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved may include the formation of hydrogen bonds and van der Waals interactions.
Comparison with Similar Compounds
- N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine
- 1,3,5-Tris(diphenylamino)benzene
- 1,3,5-Tris[(3-methylphenyl)-phenylamino]benzene
Uniqueness: N,N’,N’'-Tricyclopentyl-1-methoxysilanetriamine is unique due to its three cyclopentyl groups and methoxy group attached to a silicon atom. This structure imparts specific properties that are not found in similar compounds, making it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
923560-86-5 |
|---|---|
Molecular Formula |
C16H33N3OSi |
Molecular Weight |
311.54 g/mol |
IUPAC Name |
N-[bis(cyclopentylamino)-methoxysilyl]cyclopentanamine |
InChI |
InChI=1S/C16H33N3OSi/c1-20-21(17-14-8-2-3-9-14,18-15-10-4-5-11-15)19-16-12-6-7-13-16/h14-19H,2-13H2,1H3 |
InChI Key |
GEBUDOFLWBUJRD-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](NC1CCCC1)(NC2CCCC2)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


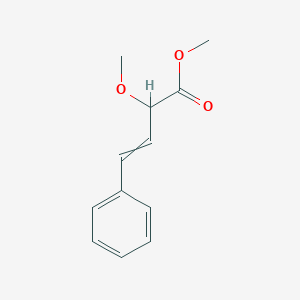
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)
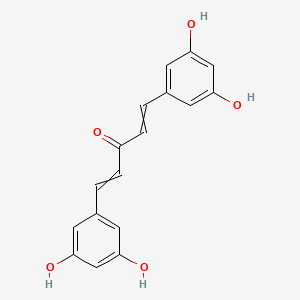

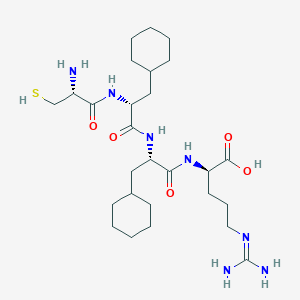
![N-[2-(Morpholin-4-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14191149.png)
![4-[1-(4-Chlorophenyl)cyclobutyl]-1,2-dicyclopropylbut-2-ene-1,4-dione](/img/structure/B14191153.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzamide](/img/structure/B14191157.png)
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.5]oct-1-ene](/img/structure/B14191161.png)
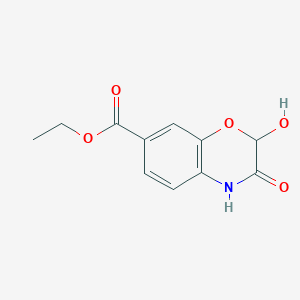
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B14191170.png)
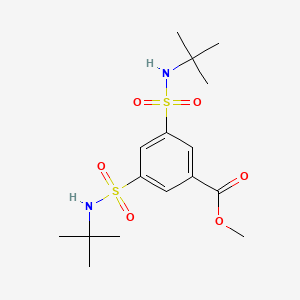
![[(5-Methoxy-2-oxo-2H-1-benzopyran-7-yl)oxy]acetaldehyde](/img/structure/B14191188.png)
